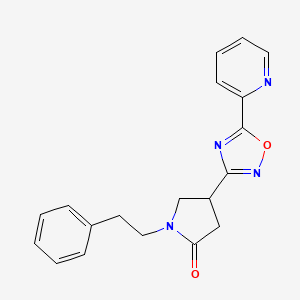
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide, also known as BM-1197, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BM-1197 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. CK2 has been implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as a potential anticancer agent, as it inhibits the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
Wirkmechanismus
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancers and is involved in the regulation of cell growth, proliferation, and survival. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine its efficacy in different cancer types and to optimize its dosing and administration. Another area of interest is the study of this compound in neurodegenerative disorders such as Alzheimer's disease, where CK2 has been implicated in disease pathology. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound is an area of ongoing research.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its selectivity for CK2 and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. Ongoing research in this field will further elucidate the potential of this compound and its derivatives as therapeutic agents.
Synthesemethoden
(E)-N-(1,3-Benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide can be synthesized through a multistep process that involves the coupling of 2-aminothiazole with 3-(6-chloropyridin-3-yl)acrylic acid, followed by the reduction of the resulting imine and the amidation of the carboxylic acid with N-methyl-N-(tert-butoxycarbonyl)glycine. The final step involves the deprotection of the tert-butoxycarbonyl group to yield this compound.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-ylmethyl)-3-(6-chloropyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-14-7-5-11(9-18-14)6-8-15(21)19-10-16-20-12-3-1-2-4-13(12)22-16/h1-9H,10H2,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCXWAHNKULDR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C=CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)/C=C/C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)



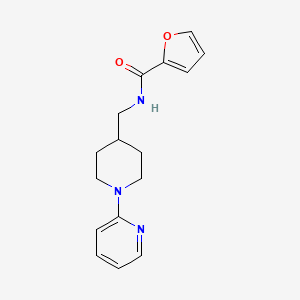
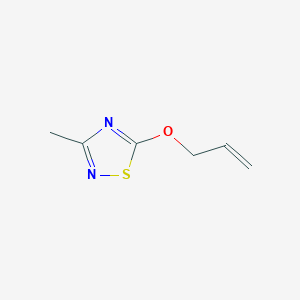
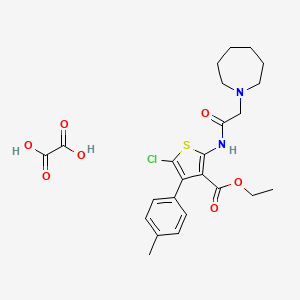
![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)
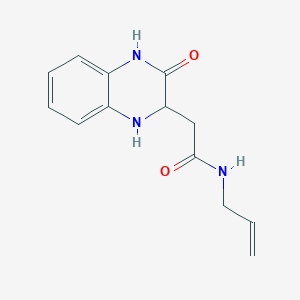
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)
